molecular formula C17H21NO B129606 N-benzyl-1-(4-methoxyphenyl)propan-2-amine CAS No. 43229-65-8

N-benzyl-1-(4-methoxyphenyl)propan-2-amine

Cat. No. B129606
CAS RN: 43229-65-8
M. Wt: 255.35 g/mol
InChI Key: CVGPWMGXKOKNFD-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a chemical compound that is of interest in various synthetic and medicinal chemistry applications. The compound features a benzyl group attached to an amine, which is further connected to a 4-methoxyphenyl group. This structure is relevant in the synthesis of complex molecules, including pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a diastereoselective Staudinger reaction was used to synthesize a derivative of 1-(p-methoxyphenyl)propyl-1-amine, which is a key precursor for taxane semi-synthesis, an important class of anticancer drugs . This indicates that similar methodologies could potentially be applied to the synthesis of N-benzyl-1-(4-methoxyphenyl)propan-2-amine.

Molecular Structure Analysis

The molecular structure of compounds similar to N-benzyl-1-(4-methoxyphenyl)propan-2-amine can be characterized using various spectroscopic techniques. For example, novel compounds with a benzylpiperazine moiety were characterized by IR, ^1H NMR, ^13C NMR, and mass spectroscopy . These techniques could be used to determine the structure of N-benzyl-1-(4-methoxyphenyl)propan-2-amine and confirm its purity and identity.

Chemical Reactions Analysis

Compounds with structures related to N-benzyl-1-(4-methoxyphenyl)propan-2-amine have been shown to undergo various chemical reactions. For instance, 2-benzyl-5-methoxy-1,4-benzoquinones were found to react with morpholine, leading to a novel amination reaction at the β-carbon atom of the alkyl group . This suggests that N-benzyl-1-(4-methoxyphenyl)propan-2-amine could also participate in similar amination reactions, potentially leading to novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-1-(4-methoxyphenyl)propan-2-amine can be inferred from related compounds. For example, the crystal structure of a propan-1-aminium salt was stabilized by N—H⋯O hydrogen bonds, which could also be relevant for understanding the solid-state properties of N-benzyl-1-(4-methoxyphenyl)propan-2-amine . Additionally, the reactivity of N-methoxy-9-methyl-9H-purin-6-amines with benzyl bromide, leading to N-benzylated compounds, suggests that the benzyl group in N-benzyl-1-(4-methoxyphenyl)propan-2-amine could also affect its reactivity .

Scientific Research Applications

Synthesis of Paclitaxel Side-Chain

N-benzyl-1-(4-methoxyphenyl)propan-2-amine plays a role in the synthesis of the paclitaxel side-chain. This process involves a diastereoselective Staudinger reaction, showcasing the compound's utility in creating important precursors for semi-synthesis of taxanes, a class of compounds including paclitaxel, a chemotherapy medication (Brown et al., 1998).

In Vitro Toxicokinetics and Analytical Toxicology

This compound has been studied in the context of toxicokinetics and analytical toxicology, particularly concerning novel NBOMe derivatives. The research includes phase I and II metabolism studies, plasma protein binding, and detectability in urine screening approaches. This information is crucial in clinical and forensic toxicology for understanding drug-drug interactions and elimination routes (Richter et al., 2019).

Research on Mixed-Valence Monocations

Investigations into mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges have been conducted. This research is fundamental in understanding the electronic properties and interactions within these complex molecular structures (Barlow et al., 2005).

Melanin Production Inhibition

The compound has been studied for its effects on melanin biosynthesis, which is closely related to hyperpigmentation. Its ability to inhibit tyrosinase activity and show a UV-blocking effect indicates potential use as a skin whitening agent (Choi et al., 2002).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

The compound has been involved in the functional modification of poly vinyl alcohol/acrylic acid hydrogels. This modification is achieved through condensation reactions, which can enhance the thermal stability and biological activities of the hydrogels, indicating potential medical applications (Aly & El-Mohdy, 2015).

Electrophilic Amination of Catecholboronate Esters

Research on the electrophilic amination of catecholboronate esters formed in the asymmetric hydroboration of vinylarenes involves this compound. The study explores the potential of creating amination products with high enantiomeric excess, which is important in organic synthesis and pharmaceutical applications (Knight et al., 1997).

Linkers for Solid Phase Organic Synthesis

The compound has been examined for its use as linkers in solid phase organic synthesis. This application is significant in the field of synthetic chemistry, facilitating the creation of complex molecules (Swayze, 1997).

Synthesis of Optical Active Intermediates

N-benzyl-1-(4-methoxyphenyl)propan-2-amine is used in synthesizing optically active intermediates for certain pharmaceuticals, demonstrating its significance in the production of stereochemically pure compounds (Fan et al., 2008).

Synthesis and Oxidation of Triarylamine Derivatives

This compound is involved in the synthesis and oxidation of triarylamine derivatives, which is important for understanding the redox properties of these compounds and their potential applications in electronic materials (Murata & Lahti, 2007).

Preparation of Key Pharmaceutical Intermediates

It's used in preparing key intermediates for antiasthmatic drugs, underscoring its role in the pharmaceutical industry (Wang Yong-mei, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-benzyl-1-(4-methoxyphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGPWMGXKOKNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962972
Record name N-Benzyl-1-(4-methoxyphenyl)propan-2-amine
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Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-methoxyphenyl)propan-2-amine

CAS RN

43229-65-8
Record name 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine
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Record name N-Benzyl-4-methoxy-alpha-methylphenethylamine
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Record name N-Benzyl-1-(4-methoxyphenyl)propan-2-amine
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Record name N-benzyl-4-methoxy-α-methylphenethylamine
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Record name 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine
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Synthesis routes and methods I

Procedure details

A sample of 3.02 g (11.8 mmol) of 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 1.8 g (11.8 mmol) (S)-(+)-mandelic acid to give 530 mg (35% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□ 1.10 (d, 3H, J=6.3 Hz), 2.57-2.76 (m, 2H), 2.88-2.94 (m, 1H), 3.79 (s, 3H), 3.72-3.88 (m, 2H), 6.82 (d, 2H, J=8.7 Hz), 7.07 (d, 2H, J=8.4 Hz), 7.15-7.31 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=−30.4° (c=1.25 MeOH).
Quantity
3.02 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Yield
35%

Synthesis routes and methods II

Procedure details

A sample of 3.36 g (13.2 mmol) of the racemate 1-(4′-methoxyphenyl)-2-benzylaminopropane (42) was reacted with 2.0 g (13.2 mmol) of (R)-(−)-mandelic acid to give 740 mg (44% based on enantiomeric abundance) of the free amine after workup. 1H NMR, (CDCl3) δ□ 1.10 (d, 3H, J=6.2 Hz), 2.55-2.76 (m, 2H), 2.88-2.95 (m, 1H), 3.73-3.88 (m, 2H), 3.79 (s, 3H), 6.80 (d, 2H, J=8.7 Hz), 7.08 (d, 2H, J=8.4 Hz), 7.15-7.30 (m, 5H); MS (APCI+) m/z (rel): 256 (100); [α]D=+30.5° (c=1.1 MeOH).
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Yield
44%

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